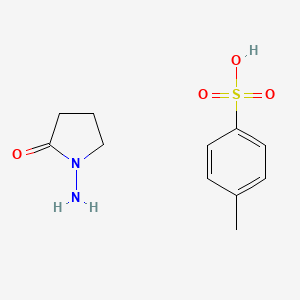

1-(氨基)-2-吡咯烷酮对甲苯磺酸盐

描述

1-(Amino)-2-pyrollidinone p-toluenesulfonate (1-APTS) is an organic compound that has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various organic compounds and is used in the synthesis of pharmaceuticals, dyes, and other compounds. 1-APTS has also been used in the synthesis of peptides, nucleic acids, and other biomolecules. 1-APTS is a highly versatile compound with a wide range of applications in the scientific research field.

科学研究应用

Genotoxic Impurity Quantitation in Pharmaceuticals

1-(Amino)-2-pyrollidinone p-toluenesulfonate: is used in the quantitation of genotoxic impurities in pharmaceuticals. The compound is involved in the manufacturing process as a counterion to salt formation. Its presence must be monitored and quantified due to its carcinogenic nature. High-performance liquid chromatography with UV detection (HPLC-UV) is employed for this purpose, requiring a sensitive UV detector and a wide linear range for accurate measurement .

Catalyst in Peptide Synthesis

The compound serves as a catalyst in peptide synthesis, particularly in the protection and deprotection of amino acid functional groups. This is crucial for regioselective peptide synthesis, where carboxylic acid functional groups are often protected through esterification1-(Amino)-2-pyrollidinone p-toluenesulfonate facilitates the Fischer–Speier esterification reaction, which is essential for the synthesis of pharmaceutical peptides .

Organic Synthesis Reagent

In organic synthesis, 1-(Amino)-2-pyrollidinone p-toluenesulfonate is utilized as a reagent for the synthesis of various organic compounds. Its role includes acting as a protecting group for functional groups during synthesis to prevent undesired side reactions and achieve regioselective bond formation .

Solvent Solubility Modulation

The solubility properties of 1-(Amino)-2-pyrollidinone p-toluenesulfonate make it valuable in modulating solvent systems. It is highly soluble in polar solvents, which is advantageous in reactions requiring such solvents for better reaction kinetics and product purification .

Stability in Reaction Conditions

Due to its chemical stability, 1-(Amino)-2-pyrollidinone p-toluenesulfonate can withstand moderate temperatures without significant degradation. This property is beneficial in reactions that involve elevated temperatures, ensuring the integrity of the compound throughout the process .

Pharmaceutical API Analysis

1-(Amino)-2-pyrollidinone p-toluenesulfonate: is also significant in the analysis of active pharmaceutical ingredients (APIs). It is involved in the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates in the analysis of APIs, which are critical parameters for ensuring the safety and efficacy of pharmaceutical products .

属性

IUPAC Name |

1-aminopyrrolidin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-6-3-1-2-4(6)7/h2-5H,1H3,(H,8,9,10);1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMURWDRIEUJHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924898-12-4 | |

| Record name | 2-Pyrrolidinone, 1-amino-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924898-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

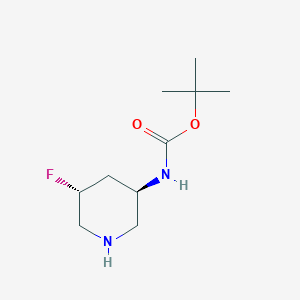

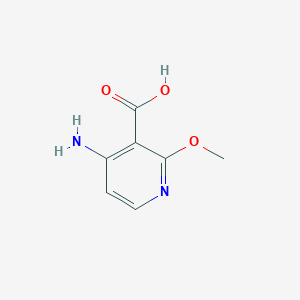

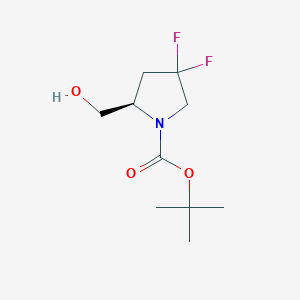

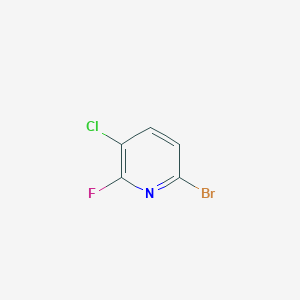

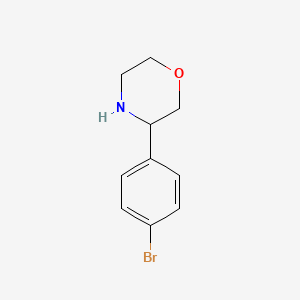

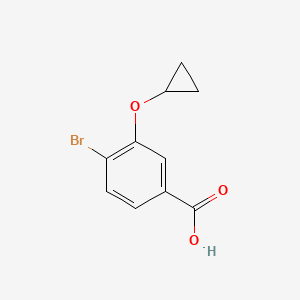

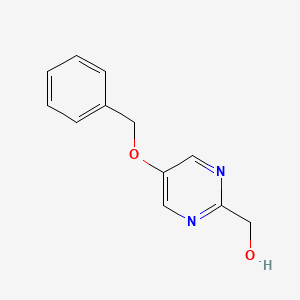

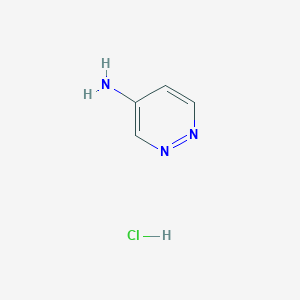

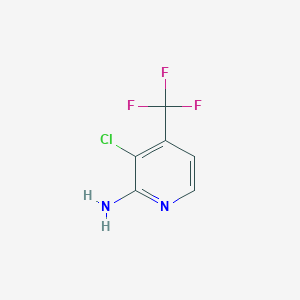

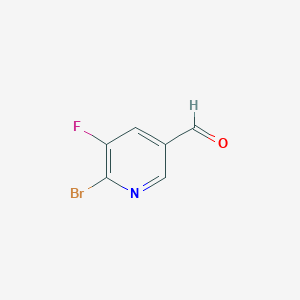

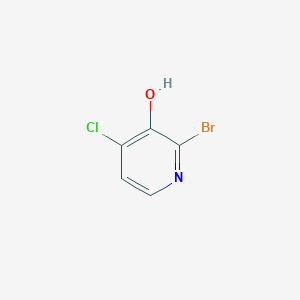

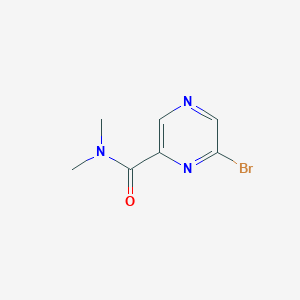

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。